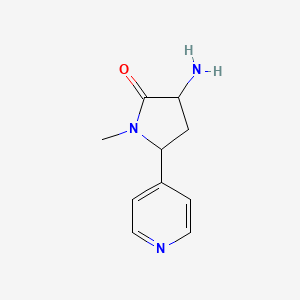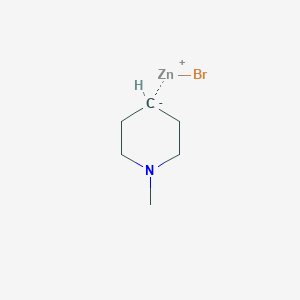![molecular formula C15H12N4S2 B14887257 4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzimidazole or thieno[2,3-d]pyrimidine rings .
科学的研究の応用
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
作用機序
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1H-Benzimidazole: Known for its broad range of biological activities.
Thieno[2,3-d]pyrimidine: Studied for its potential as an anticancer agent.
2-((1H-Benzimidazol-2-yl)thio)benzaldehyde: Investigated for its antimicrobial properties
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is unique due to its combined structural features, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C15H12N4S2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N4S2/c1-2-9-7-10-13(20-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)19-15/h3-8H,2H2,1H3,(H,18,19) |
InChIキー |
JERMOQNJLJHILS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



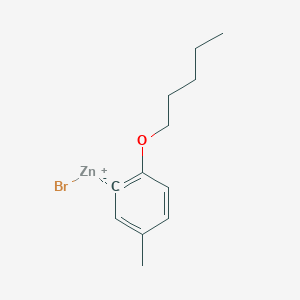
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
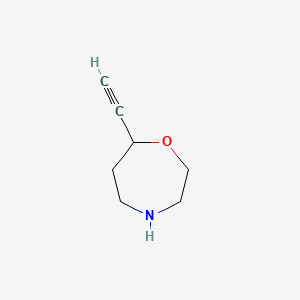
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)

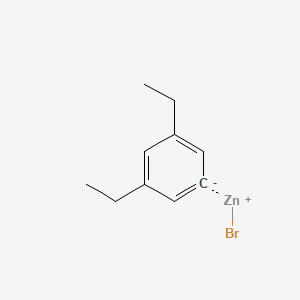

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

